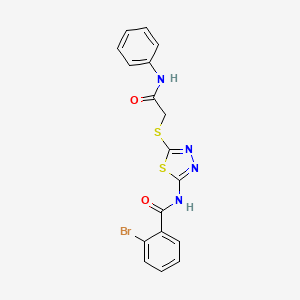

2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound is a brominated benzamide derivative featuring a 1,3,4-thiadiazole core. The thiadiazole ring is substituted at the 5-position with a thioether-linked 2-oxoethyl group bearing a phenylamino moiety, while the benzamide group at the 2-position contains a bromine atom. Such features are common in anticancer and antimicrobial agents .

Properties

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN4O2S2/c18-13-9-5-4-8-12(13)15(24)20-16-21-22-17(26-16)25-10-14(23)19-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBNTAFEISHQAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.

Introduction of the Bromine Atom: The bromine atom is introduced through bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.

Attachment of the Benzamide Group: The benzamide group is attached through an amidation reaction, where the amine group of the thiadiazole derivative reacts with benzoyl chloride or a similar benzoylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development and biological studies.

Medicine: Its potential therapeutic properties are being explored for the treatment of bacterial infections and cancer.

Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or anticorrosive agents.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target bacterial enzymes or proteins involved in cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may inhibit key signaling pathways that regulate cell proliferation and survival.

Pathways Involved: The compound can interfere with quorum sensing pathways in bacteria, disrupting their communication and biofilm formation. In cancer cells, it may induce apoptosis or inhibit angiogenesis.

Comparison with Similar Compounds

Structural and Functional Differences

- The phenylamino-oxoethyl thioether in the target contrasts with the thiazolylamino group in or cyclohexylamino in , which may alter hydrogen-bonding interactions in biological targets.

- Core Modifications :

- Hybrids like 6b (oxadiazole-thiadiazole) in exhibit dual heterocyclic systems, whereas the target retains a single thiadiazole ring, simplifying synthesis but possibly reducing conformational flexibility.

- The imidazo-thiadiazole in introduces a fused ring system, increasing rigidity compared to the target’s flexible thioether side chain.

Reactivity and Stability

- The bromine atom in the target compound (and in ) is susceptible to nucleophilic substitution, enabling further functionalization. This contrasts with nitro groups in , which are more electron-withdrawing but less reactive.

- The phenylamino group’s basicity may influence solubility and metabolic stability compared to non-aromatic amines (e.g., cyclohexylamino in ).

Computational and Analytical Insights

- Molecular Docking: Tools like UCSF Chimera could model the target’s interactions with enzymes (e.g., tubulin or fungal CYP450), leveraging its bromine for halogen bonding and the phenylamino group for π-stacking.

- Spectral Characterization : NMR and MS data for analogs (e.g., ) validate structural assignments, with key signals for carbonyl (1650–1700 cm⁻¹ in IR) and aromatic protons (δ 7.2–8.5 ppm in ¹H NMR).

Biological Activity

2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound features a bromine atom, a benzamide group, and a thiadiazole ring, which are known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties .

Chemical Structure

The compound can be represented by the following structural formula:

Biological Significance

Thiadiazole derivatives like 2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide are recognized for their significant pharmacological properties. The 1,3,4-thiadiazole structure is particularly noteworthy for its role in various therapeutic applications due to its broad spectrum of biological activities .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown effectiveness against Gram-positive bacteria like Enterococcus faecalis with minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit key signaling pathways involved in cancer cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells and may also affect angiogenesis pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Molecular Targets : It may interact with bacterial enzymes or proteins involved in cell wall synthesis.

- Pathways Involved : The compound can disrupt quorum sensing in bacteria and inhibit essential pathways in cancer cells .

Comparison of Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-bromo-N-(5-(... | Thiadiazole derivative | MIC: 1.95 μg/mL against E. faecalis | Induces apoptosis |

| 4-bromo-N-(...) | Another thiadiazole | MIC: 3.90 μg/mL against E. faecalis | Moderate activity |

| N-(1-benzylamino...) | Benzamide derivative | Lower efficacy | Variable |

Study on Antimicrobial Efficacy

A study evaluated various thiadiazole derivatives for their antimicrobial properties against E. faecalis. The results indicated that electron-withdrawing groups significantly enhanced antimicrobial activity compared to electron-donating groups .

Cancer Cell Line Studies

In vitro studies involving mouse fibroblast normal cell lines (L929) showed that certain derivatives exhibited low toxicity while maintaining significant antimicrobial efficacy. This highlights the potential of these compounds as therapeutic agents with minimal side effects .

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of 2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide with target proteins involved in bacterial infections and cancer pathways. These studies provide insights into the mechanism of action and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.